molecular formula C17H16O3 B1591913 Methyl 2-(3-(benzyloxy)phenyl)acrylate CAS No. 556109-76-3

Methyl 2-(3-(benzyloxy)phenyl)acrylate

Cat. No. B1591913
CAS RN: 556109-76-3
M. Wt: 268.31 g/mol
InChI Key: BQSXQCXBUCLJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(3-(benzyloxy)phenyl)acrylate” is an organic compound with the molecular formula C17H16O3 . It has a molecular weight of 268.31 . This compound is used for research purposes .

Scientific Research Applications

Synthesis of Reactive Polymers

Methyl 2-(3-(benzyloxy)phenyl)acrylate: can be used in the synthesis of reactive polymers. These polymers are often used as polymeric reagents or supports in biochemical and chemical applications due to their functional groups that can react with alcohols and amines, providing a single-step synthesis for reactive polymers .

Development of Functional (Meth)Acrylates

The compound is instrumental in developing new (meth)acrylate-based monomers and polymers. It can be incorporated into monomers with functional groups like amide, dioxolane, benzofuran, and chalcone, which are then polymerized to create materials with specific properties for industrial and research applications .

Biomedical Applications

In the biomedical field, Methyl 2-(3-(benzyloxy)phenyl)acrylate could be used to create polymers for contact lenses and bone cements. Its ability to form polymers with high transparency and flexibility makes it suitable for such applications .

Coatings and Paints

The acrylate can be used to improve the toughness and low-temperature properties of coatings and paints. It serves as a soft-monomer that enhances the durability and performance of automotive and architectural coatings .

Adhesives and Sealants

Due to its structural properties, this compound can be used to synthesize adhesives and sealants with improved adhesion and resistance to environmental factors. It can be tailored to bond various materials in different conditions .

Polymer Modification

Methyl 2-(3-(benzyloxy)phenyl)acrylate: can be used to chemically modify existing polymers, adding functional groups that impart desired properties. This method is used to prepare polymers that cannot be directly synthesized from monomers .

properties

IUPAC Name

methyl 2-(3-phenylmethoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-13(17(18)19-2)15-9-6-10-16(11-15)20-12-14-7-4-3-5-8-14/h3-11H,1,12H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSXQCXBUCLJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609598
Record name Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(benzyloxy)phenyl)acrylate

CAS RN

556109-76-3
Record name Methyl 2-[3-(benzyloxy)phenyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-(benzyloxy)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-(benzyloxy)phenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-(benzyloxy)phenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-(benzyloxy)phenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-(benzyloxy)phenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-(benzyloxy)phenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.